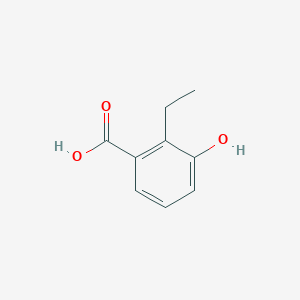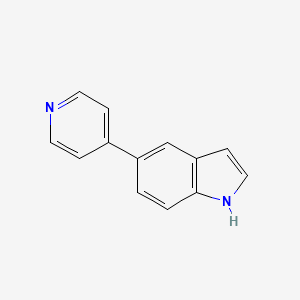
5-(Pyridin-4-yl)-1H-indole
Vue d'ensemble
Description
5-(Pyridin-4-yl)-1H-indole, also known as 5-P4I, is a heterocyclic compound derived from pyridine and indole. It is a versatile synthetic building block used in a wide range of chemical and biological applications. 5-P4I has been used as a scaffold for the synthesis of a variety of heterocyclic compounds and as a probe for various biological targets. It has also been used to study the structure and function of proteins and enzymes.
Applications De Recherche Scientifique
Agents neuroprotecteurs pour la maladie de Parkinson
Le composé a été utilisé dans la synthèse d'agents neuroprotecteurs, ciblant en particulier la maladie de Parkinson (MP). Des chercheurs ont développé des dérivés qui inhibent l'agrégation de l'alpha-synucléine (α-syn), une protéine dont le mauvais repliement et l'agrégation sont des facteurs clés de la pathologie de la MP . Ces dérivés peuvent potentiellement prévenir la neurotoxicité et la neurodégénérescence, offrant une voie prometteuse pour le traitement de la MP.
Intercalation dans les matériaux stratifiés pour la conception moléculaire
“5-(Pyridin-4-yl)-1H-indole” les dérivés ont été étudiés pour leur disposition dans l'espace interlamellaire du sulfophénylphosphonate de zirconium . Cette application est significative dans le domaine de la conception moléculaire, où l'arrangement des molécules peut influencer les propriétés du matériau, comme dans le développement de capteurs ou de catalyseurs.
Activité anticancéreuse
Certains dérivés de “this compound” ont montré une activité biologique contre des types spécifiques de cellules cancéreuses. Le squelette structurel du composé permet des modifications qui peuvent cibler et potentiellement inhiber la prolifération des cellules cancéreuses.
Applications antibactériennes et antifongiques
Les mêmes dérivés qui présentent des propriétés anticancéreuses ont également démontré des activités antibactériennes et antifongiques. Cette bioactivité à large spectre fait de “this compound” un échafaudage précieux pour le développement de nouveaux agents antimicrobiens.
Propriétés optiques non linéaires
Les dérivés du composé ont été explorés pour leur utilisation potentielle en optique non linéaire en raison de leur capacité à former un réseau dense de liaisons hydrogène, ce qui est crucial pour les applications de traitement du signal optique . Cela comprend des utilisations dans le déclenchement optique, les transducteurs de fréquence lumineuse et les mémoires optiques.
Synthèse de pyrrolo[3,4-b]pyridin-5-ones polysubstituées
Des chercheurs ont synthétisé une série de pyrrolo[3,4-b]pyridin-5-ones polysubstituées en utilisant “this compound” comme matériau de départ . Ces composés ont été étudiés pour leurs activités biologiques, y compris leurs effets sur les lignées cellulaires de carcinome cervical épithélial humain.
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial and antioxidant activities . They inhibit bacterial strains such as Escherichia coli and Staphylococcus epidermidis .
Mode of Action
Based on the antimicrobial and antioxidant activities of structurally similar compounds, it can be inferred that this compound may interact with bacterial cells or oxidative species to exert its effects .
Biochemical Pathways
Given its antimicrobial and antioxidant activities, it may be involved in pathways related to bacterial growth and oxidative stress .
Pharmacokinetics
A study on similar compounds indicates that they display desirable adme profiles .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may inhibit bacterial growth and reduce oxidative stress .
Analyse Biochimique
Biochemical Properties
5-(Pyridin-4-yl)-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with xanthine oxidoreductase, an enzyme involved in purine metabolism . This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates. Additionally, this compound can bind to certain receptors and transport proteins, modulating their function and impacting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the activity of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . By modulating these pathways, this compound can alter cellular responses and potentially contribute to therapeutic outcomes in diseases such as cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with xanthine oxidoreductase results in the formation of N-glucuronides and N-glucosides, which are then excreted in urine . This binding interaction not only inhibits the enzyme’s activity but also alters the metabolic fate of the compound. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness and safety. In vitro and in vivo studies have shown that this compound remains relatively stable under physiological conditions, with minimal degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by xanthine oxidoreductase, leading to the formation of N-glucuronides and N-glucosides . These metabolites are then excreted in urine, highlighting the compound’s role in purine metabolism. Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, human serum albumin can bind to this compound, facilitating its transport in the bloodstream . This interaction ensures that this compound is efficiently distributed to various tissues, where it can exert its biological effects. Additionally, the compound’s localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it has been shown to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in modulating cellular processes and achieving therapeutic outcomes.
Propriétés
IUPAC Name |
5-pyridin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUSCDHKJYONLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566328 | |
| Record name | 5-(Pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90679-35-9 | |
| Record name | 5-(Pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 5-(pyridin-4-yl)-1H-indole derivatives interact with their target in Mtb, and what are the downstream effects?
A: The research highlights that certain this compound derivatives demonstrate strong binding affinity to two key Mtb enzymes: CYP125 and CYP142. [] These enzymes are cytochrome P450 enzymes involved in cholesterol metabolism, a process crucial for Mtb survival and virulence. By inhibiting CYP125 and CYP142, these compounds disrupt cholesterol catabolism within the bacteria. This disruption hinders Mtb's ability to utilize cholesterol, potentially impairing its growth, survival, and ability to evade the host's immune system.
Q2: What is the impact of structural modifications on the activity of this compound derivatives against Mtb?
A: The study employed a structure-guided approach, indicating that modifications to the this compound scaffold directly influenced the compounds' binding affinity and inhibitory activity against CYP125 and CYP142. [] While the specific modifications are not detailed in the provided abstract, it emphasizes that this approach led to the identification of compounds with micromolar in-cell activity against drug-resistant Mtb strains. This finding highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency and efficacy of these compounds as potential anti-tuberculosis agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



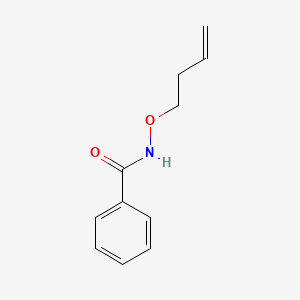
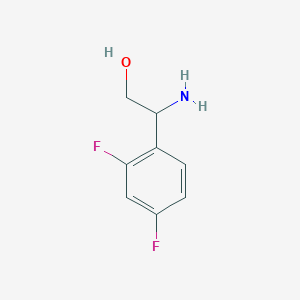
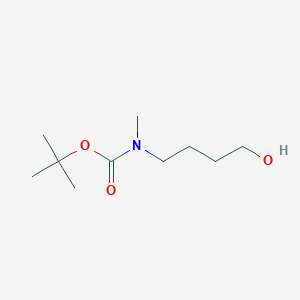
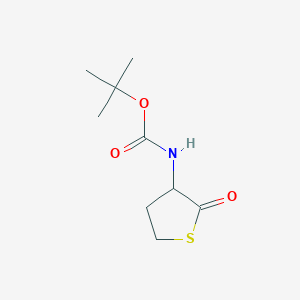
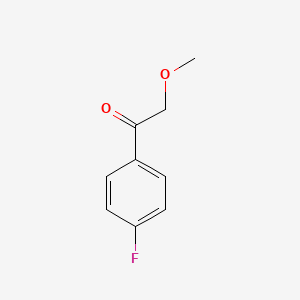

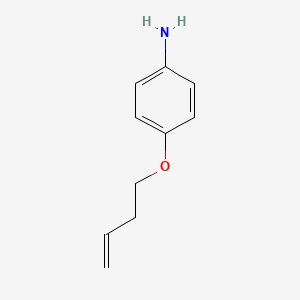


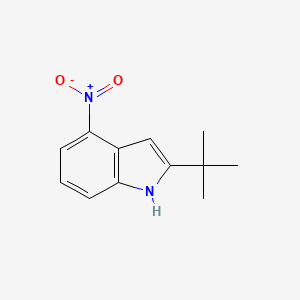
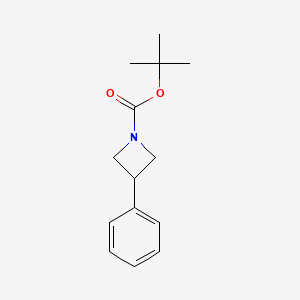
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)
